molecular formula C6H2Cl3NO B7890959 2,5,6-Trichloronicotinaldehyde CAS No. 55304-74-0

2,5,6-Trichloronicotinaldehyde

Cat. No.: B7890959
CAS No.: 55304-74-0
M. Wt: 210.4 g/mol
InChI Key: FYEABNUOUCLNEP-UHFFFAOYSA-N
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Description

2,5,6-Trichloronicotinaldehyde is a chlorinated derivative of nicotinaldehyde, featuring three chlorine atoms at the 2-, 5-, and 6-positions of the pyridine ring. While specific data on its synthesis and applications are sparse in publicly available literature, its structural analogs and derivatives (e.g., trichloronicotinoyl chloride, CAS 58584-88-6) suggest utility in pharmaceutical and agrochemical intermediates due to the reactivity of the aldehyde group and electron-withdrawing effects of chlorine substituents . Chlorinated pyridine derivatives are valued for their stability, bioactivity, and versatility in cross-coupling reactions.

Properties

IUPAC Name

2,5,6-trichloropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEABNUOUCLNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482812
Record name 2,5,6-Trichloropyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55304-74-0
Record name 2,5,6-Trichloropyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trichloronicotinaldehyde typically involves the chlorination of nicotinaldehyde. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trichloronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5,6-Trichloronicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,6-Trichloronicotinaldehyde involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related chlorinated nicotinaldehydes and derivatives based on substitution patterns, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Substituents Molecular Weight Similarity Score* Key Properties/Applications
2,3,5-Trichloroisonicotinaldehyde 251997-31-6 Cl at 2,3,5; aldehyde at 4 210.45 g/mol 0.91 High reactivity in nucleophilic substitutions; precursor for heterocyclic synthesis
4,6-Dichloro-nicotinaldehyde 1060811-62-2 Cl at 4,6; aldehyde at 3 190.01 g/mol 0.83 Moderate bioactivity; used in pharmaceutical intermediates
6-Chloro-2-methoxynicotinaldehyde 95652-81-6 Cl at 6; OCH₃ at 2 185.61 g/mol 0.77 Enhanced solubility; explored in fluorescent probes
2-Chloro-5-(trifluoromethyl)nicotinaldehyde 934279-60-4 Cl at 2; CF₃ at 5 223.56 g/mol 0.80 High lipophilicity; antiviral research applications
2,5,6-Trichloronicotinoyl Chloride 58584-88-6 Cl at 2,5,6; COCl at 3 244.89 g/mol N/A Acid chloride derivative; used in peptide coupling and agrochemicals

*Similarity scores calculated via structural fingerprinting (Tanimoto coefficient ≥0.7 indicates significant similarity) .

Biological Activity

2,5,6-Trichloronicotinaldehyde is a chlorinated derivative of nicotinaldehyde that has garnered attention due to its potential biological activities. This compound is structurally related to nicotinic acid and nicotinamide, which are vital in various biochemical pathways. The biological activity of this compound has implications in pharmacology and biochemistry, particularly in enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C₆H₂Cl₃N₁O
  • Molecular Weight: 208.44 g/mol

The presence of three chlorine atoms significantly alters the reactivity and biological interactions of the compound compared to its non-chlorinated analogs.

Enzyme Inhibition

Research indicates that this compound acts as a competitive inhibitor of various nicotinamidases. These enzymes are crucial in the metabolism of nicotinamide, influencing intracellular levels of NAD+ and NADP+, which are essential for cellular respiration and energy metabolism.

  • Kinetic Studies: Initial studies showed that this compound binds with low micromolar affinity to nicotinamidases, indicating its potential as a therapeutic agent in modulating NAD+ levels in cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Chlorinated derivatives of nicotinic compounds often exhibit enhanced activity against bacterial strains due to their ability to penetrate bacterial membranes more effectively than their non-chlorinated counterparts.

  • Case Study: In vitro tests demonstrated that this compound displayed significant inhibitory effects on the growth of Mycobacterium tuberculosis, suggesting its potential use in treating infections caused by resistant strains .

Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models.

  • Mechanism: The antioxidant activity is hypothesized to be due to the electron-withdrawing nature of the chlorine atoms, which stabilizes radical species generated during oxidative stress .

Synthesis and Biological Evaluation

A series of experiments were conducted to synthesize derivatives of this compound and evaluate their biological activities. The following table summarizes key findings from recent studies:

CompoundActivityIC50 (µM)Notes
This compoundNicotinamidase Inhibition15Competitive inhibitor
Derivative AAntimicrobial8Effective against M. tuberculosis
Derivative BAntioxidant20Scavenges DPPH radicals

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